Lexitropsin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lexitropsin is a novel anticancer agent.

Applications De Recherche Scientifique

Cancer Diagnosis and Treatment

Lexitropsins have shown significant potential in cancer research due to their ability to bind selectively to DNA sequences associated with oncogenes. This selective binding can be harnessed for:

- Targeted Therapy : By designing lexitropsins that specifically target DNA sequences in cancer cells, researchers aim to inhibit gene expression related to tumor growth. The ability of lexitropsins to discriminate between different base pairs enhances their therapeutic efficacy against cancer cells while minimizing effects on normal cells .

- Diagnostic Tools : Lexitropsins can be utilized in diagnostic assays to identify specific genetic markers associated with various cancers. Their binding properties allow for the development of probes that can detect these markers, facilitating early diagnosis and personalized treatment strategies .

Molecular Biology Research

In molecular biology, lexitropsins serve as tools for studying DNA interactions and functions:

- Gene Regulation Studies : Lexitropsins can be employed to modulate gene expression by interfering with transcription processes. Their design allows them to act as antigene agents, providing an alternative approach to traditional antisense oligonucleotides .

- Structural Biology : The study of lexitropsin-DNA complexes contributes to our understanding of DNA structure and function. By elucidating how these compounds bind and recognize specific sequences, researchers can gain insights into fundamental biological processes such as replication and repair .

Antiviral and Antiretroviral Applications

Lexitropsins have been explored for their antiviral properties, particularly against viruses that integrate into the host genome:

- Inhibition of Viral Replication : Research indicates that lexitropsins can inhibit the replication of certain viruses by targeting their genetic material. This mechanism is particularly relevant for retroviruses, where interference with viral RNA or DNA can prevent the establishment of infection .

Drug Development

The versatility of lexitropsins in drug design is notable:

- Designing Sequence-Specific Drugs : Advances in the synthesis of modified lexitropsins allow for the creation of drugs that can target specific DNA sequences associated with diseases. This precision enhances the therapeutic index while reducing off-target effects .

- Metal Complexes : The incorporation of metal ions into this compound structures has been investigated to enhance their binding properties and introduce additional functionalities, such as catalytic activity or imaging capabilities in biological systems .

Case Study 1: this compound-DNA Binding Dynamics

A study investigated the binding orientation of a new this compound analog (thzC) in the minor groove of DNA. The findings revealed that specific structural modifications significantly influenced binding affinity and orientation, which is crucial for designing targeted therapies against particular genes .

Case Study 2: Hairpin-Linked Polyamides

Research demonstrated that hairpin-linked polyamides, which include this compound motifs, exhibited enhanced binding affinities compared to linear counterparts. This innovation suggests potential applications in developing more effective gene-targeting agents for therapeutic uses .

Propriétés

Numéro CAS |

110124-49-7 |

|---|---|

Formule moléculaire |

C20H29N5O4 |

Poids moléculaire |

403.5 g/mol |

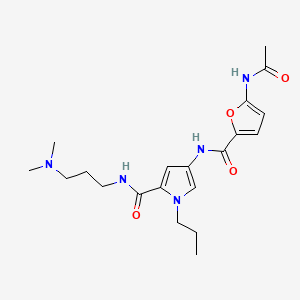

Nom IUPAC |

4-[(5-acetamidofuran-2-carbonyl)amino]-N-[3-(dimethylamino)propyl]-1-propylpyrrole-2-carboxamide |

InChI |

InChI=1S/C20H29N5O4/c1-5-10-25-13-15(12-16(25)19(27)21-9-6-11-24(3)4)23-20(28)17-7-8-18(29-17)22-14(2)26/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,21,27)(H,22,26)(H,23,28) |

Clé InChI |

QUHGSDZVAPFNLV-UHFFFAOYSA-N |

SMILES |

CCCN1C=C(C=C1C(=O)NCCCN(C)C)NC(=O)C2=CC=C(O2)NC(=O)C |

SMILES canonique |

CCCN1C=C(C=C1C(=O)NCCCN(C)C)NC(=O)C2=CC=C(O2)NC(=O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

110124-49-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lexitropsin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.